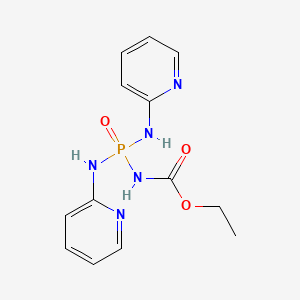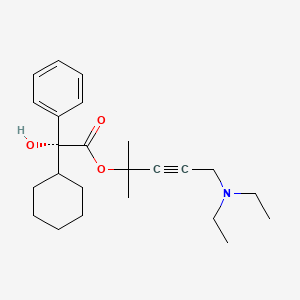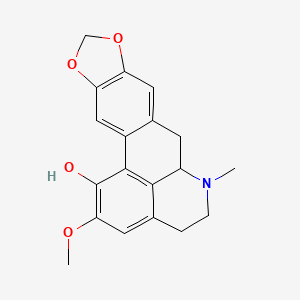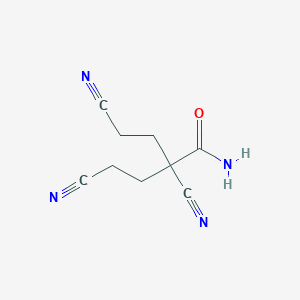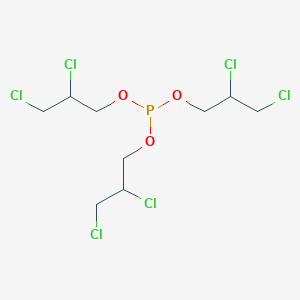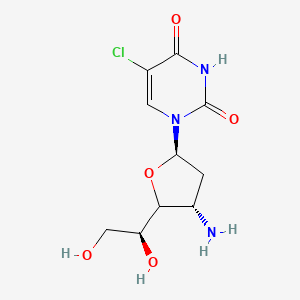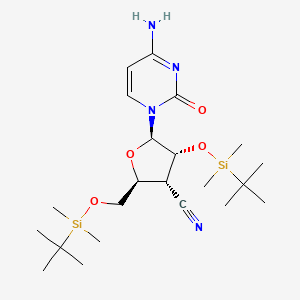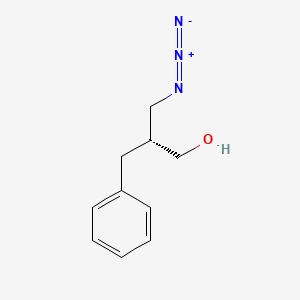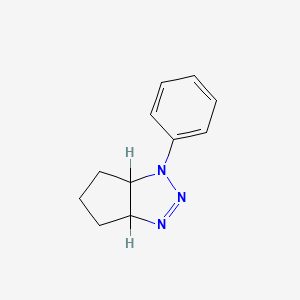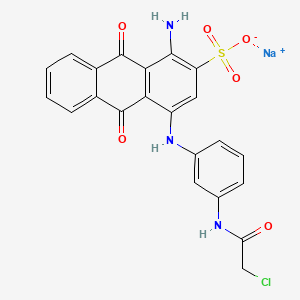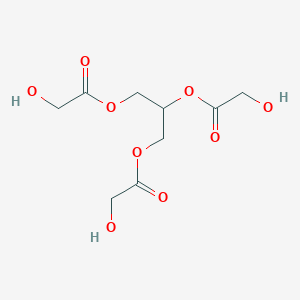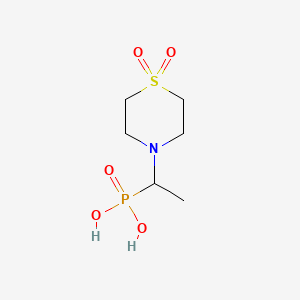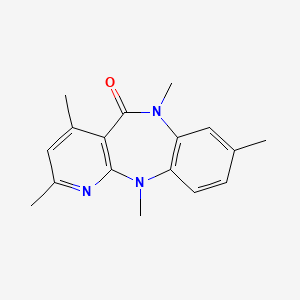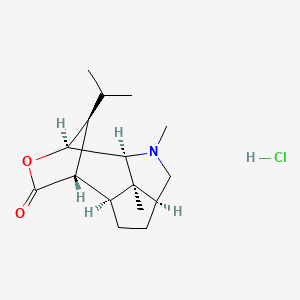
Dendroban-12-one, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dendroban-12-one, hydrochloride, also known as dendrobine, is an alkaloid found in the orchid species Dendrobium nobile. It is a colorless solid at room temperature and is related to the picrotoxin family of natural products. This compound has garnered interest due to its unique molecular structure and potential pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dendrobine has been a subject of interest for organic chemists due to its complex tetracyclic ring system with seven contiguous stereocenters. There have been three successful enantioselective syntheses of dendrobine reported, with yields ranging from 0.2% to 4.0% . The most notable synthesis was carried out by Kreis et al., which involved a key reaction cascade initiated by an amine that embeds itself in the target structure. This reaction cascade occurs stereoselectively only when carried out without isolation of intermediates .
Industrial Production Methods
The compound is primarily extracted from the stems of Dendrobium nobile, where it is present at an average of 0.5% by weight .
Chemical Reactions Analysis
Types of Reactions
Dendroban-12-one, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions to ensure the desired stereochemistry is maintained .
Major Products
The major products formed from these reactions include hydroxylated and reduced derivatives of dendrobine, which may have different pharmacological properties .
Scientific Research Applications
Dendroban-12-one, hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of dendroban-12-one, hydrochloride involves its interaction with various molecular targets. It is a strongly selective competitive antagonist of β-alanine, taurine, and glycine. This interaction leads to its analgesic and antipyretic effects. The compound also affects heart rate, blood pressure, and respiration, contributing to its hypotensive effects .
Comparison with Similar Compounds
Similar Compounds
10-Hydroxydendroban-12-one: A hydroxylated derivative of dendrobine with similar pharmacological properties.
Picrotoxinin: A related compound in the picrotoxin family, known for its convulsant properties.
Uniqueness
Dendroban-12-one, hydrochloride is unique due to its complex tetracyclic ring system and the presence of seven contiguous stereocenters. This structural complexity makes it a valuable compound for studying stereoselective synthesis and natural product chemistry .
Properties
CAS No. |
35306-34-4 |
|---|---|
Molecular Formula |
C16H26ClNO2 |
Molecular Weight |
299.83 g/mol |
IUPAC Name |
(1S,4S,7S,8S,11S,12R,13S)-2,12-dimethyl-13-propan-2-yl-10-oxa-2-azatetracyclo[5.4.1.18,11.04,12]tridecan-9-one;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-8(2)11-12-10-6-5-9-7-17(4)14(16(9,10)3)13(11)19-15(12)18;/h8-14H,5-7H2,1-4H3;1H/t9-,10+,11+,12+,13+,14-,16+;/m1./s1 |
InChI Key |
KOTZYABOMHJSEA-RXRHBCKHSA-N |
Isomeric SMILES |
CC(C)[C@H]1[C@@H]2[C@@H]3CC[C@H]4[C@@]3([C@@H]([C@H]1OC2=O)N(C4)C)C.Cl |
Canonical SMILES |
CC(C)C1C2C3CCC4C3(C(C1OC2=O)N(C4)C)C.Cl |
Related CAS |
2115-91-5 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


